benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 127861-61-4
VCID: VC0141504
InChI: InChI=1S/C22H25N3O4/c23-20(26)18(14-16-8-3-1-4-9-16)24-21(27)19-12-7-13-25(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H2,23,26)(H,24,27)
SMILES:
Molecular Formula: C22H25N3O4
Molecular Weight: 395.5 g/mol

benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate

CAS No.: 127861-61-4

Cat. No.: VC0141504

Molecular Formula: C22H25N3O4

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate - 127861-61-4

Specification

CAS No. 127861-61-4
Molecular Formula C22H25N3O4
Molecular Weight 395.5 g/mol
IUPAC Name benzyl 2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C22H25N3O4/c23-20(26)18(14-16-8-3-1-4-9-16)24-21(27)19-12-7-13-25(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H2,23,26)(H,24,27)
Standard InChI Key OZXJJHBJABVISZ-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Introduction

Chemical Identity and Properties

Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate possesses specific chemical and physical properties that make it valuable for research applications. The compound contains protected amino acid residues with defined stereochemistry, specifically incorporating L-proline and L-phenylalanine components.

Identification Parameters

The compound can be identified through various parameters as detailed in the following table:

ParameterValue
CAS Number127861-61-4
Molecular FormulaC22H25N3O4
Molecular Weight395.5 g/mol
IUPAC Namebenzyl 2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate
Standard InChIKeyOZXJJHBJABVISZ-UHFFFAOYSA-N
Canonical SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Structural Features

The molecule consists of several key structural components:

  • A benzyloxycarbonyl (Z or Cbz) protecting group on the proline nitrogen

  • A proline residue with (2S) stereochemistry

  • A phenylalanine residue with (1S) stereochemistry

  • A terminal amide group

This structure provides a specific backbone conformation that is essential for its function in peptide synthesis and related applications.

Synthetic Methods and Preparation

General Synthetic Approach

The synthesis of benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate typically involves coupling reactions between protected amino acid derivatives. A common approach utilizes the following steps:

  • Protection of L-proline with a benzyloxycarbonyl (Cbz) group

  • Activation of the carboxylic acid group of Cbz-proline

  • Coupling with L-phenylalanine amide

  • Purification of the final product

Role in Peptide Chemistry

Application in Peptide Synthesis

Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate plays a significant role in the chemical synthesis of peptides. It serves as a building block from which longer peptide chains can be developed.

When proceeding with coupling steps to extend the peptide chain, the Z-Pro-Phe-NH2 structure can be incorporated into larger peptides. The peptide chain is often prolonged toward a finished product that may contain at least 10 amino acids . The compound's defined stereochemistry ensures proper spatial arrangement in the resulting peptide structures.

Analytical Characterization

Spectroscopic Properties

Spectroscopic methods are essential for characterizing benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate. While specific spectral data for this compound is limited in the available literature, related compounds are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

Chromatographic Analysis

For detection and quantification of this compound and related peptide derivatives, ion chromatography (IC) and high-performance liquid chromatography (HPLC) are commonly employed. These techniques allow for:

  • Separation of the compound from impurities

  • Quantitative analysis

  • Purity determination

In analytical settings, specialized software such as Chromeleon is often used to process chromatographic data and establish parameters for detection .

Comparison with Structurally Related Compounds

Similar Protected Peptides

Several compounds with structural similarities to benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate exist in the chemical landscape. These include:

  • Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 119020-03-0)

    • A simpler protected pyrrolidine derivative

    • Molecular Weight: 234.29 g/mol

    • Formula: C13H18N2O2

  • Benzyl (2S)-2-[[(1S)-3-amino-1-cyano-3-oxopropyl]carbamoyl]pyrrolidine-1-carboxylate (CID: 90656770)

    • Contains an additional cyano group

    • Molecular Weight: 344.4 g/mol

    • Formula: C17H20N4O4

Functional Group Variations

The presence of specific functional groups on the benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate structure can significantly affect its reactivity and applications. Key variations include:

  • Modifications to the benzyl protecting group

  • Alterations of the pyrrolidine ring

  • Changes to the terminal amide group

  • Substitutions on the phenyl rings

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